p97 ATPase Inhibition: –OCF₃ Outperforms –CF₃ in Direct Head-to-Head Biochemical Assay
In a prospective SAR study on phenylindole p97 inhibitors, the C-5 trifluoromethoxy analog (compound 26) gave a p97-ADPGlo IC₅₀ of 3.8 ± 0.8 μM, a 1.24-fold improvement over the C-5 trifluoromethyl lead (compound 12, IC₅₀ 4.7 ± 2.0 μM) [1]. The CF₃O derivative was explicitly identified as the biochemically closest match to the CF₃ lead structure, whereas other bioisosteric replacements caused larger potency shifts [1].
| Evidence Dimension | p97 ATPase inhibition (ADPGlo IC₅₀) |
|---|---|
| Target Compound Data | 3.8 ± 0.8 μM (–OCF₃ analog, compound 26) |
| Comparator Or Baseline | 4.7 ± 2.0 μM (–CF₃ analog, compound 12) |
| Quantified Difference | 1.24-fold more potent (0.9 μM absolute improvement) |
| Conditions | ADPGlo assay; 20 nM p97 ATPase WT; 100 μM ATP; quadruplicate (26) or multiple replicates (12) |
Why This Matters
For p97-targeted drug discovery, the –OCF₃ analog offers superior biochemical potency over the –CF₃ lead while preserving target engagement, directly guiding procurement toward the OCF₃ building block for SAR optimization.
- [1] Alverez, C.; Arkin, M. R.; Bulfer, S. L.; Colombo, R.; Kovaliov, M.; LaPorte, M. G.; Lim, C.; Liang, M.; Moore, W. J.; Neitz, R. J.; Yan, Y.; Yue, Z.; Huryn, D. M.; Wipf, P. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med. Chem. Lett. 2015, 6 (12), 1225–1230. View Source
